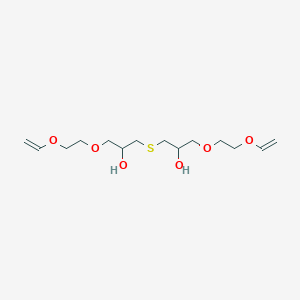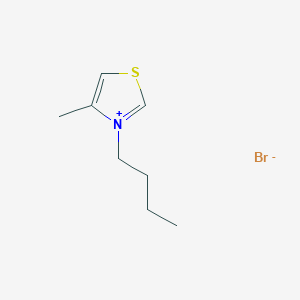
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is a chemical compound with the molecular formula C14H26O6S It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol typically involves multi-step organic reactions. One common method includes the reaction of specific diols with sulfur-containing reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The industrial process may also incorporate purification steps such as distillation or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,6,14,17-Tetraoxa-10-azanonadeca-1,18-diene-8,12-diol: Similar in structure but contains nitrogen instead of sulfur.
5β,6β-Epoxy-(22E)-ergosta-8,22-diene-3β,7β-diol: Another compound with multiple oxygen atoms and a similar diene structure.
Uniqueness
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is unique due to the presence of both oxygen and sulfur atoms, which confer distinct chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Propiedades
Número CAS |
106848-54-8 |
|---|---|
Fórmula molecular |
C14H26O6S |
Peso molecular |
322.42 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethoxy)-3-[3-(2-ethenoxyethoxy)-2-hydroxypropyl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H26O6S/c1-3-17-5-7-19-9-13(15)11-21-12-14(16)10-20-8-6-18-4-2/h3-4,13-16H,1-2,5-12H2 |
Clave InChI |
TXAKWKCVTOPSEK-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOCC(CSCC(COCCOC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)


![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
